

Spectroscopic Profile of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 2-cyclopropyl-5-nitro-1H-indole

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This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **2-cyclopropyl-5-nitro-1H-indole** (Molecular Formula: $C_{11}H_{10}N_2O_2$, Molecular Weight: 202.21). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The data presented herein is based on the analysis of structurally related compounds and established spectroscopic principles, offering a valuable predictive resource in the absence of direct experimental findings for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-cyclopropyl-5-nitro-1H-indole**.

Table 1: Predicted 1H NMR Spectroscopic Data

Solvent: DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~11.8	br s	-	1H	N-H (indole)
~8.4	d	~2.0	1H	H-4
~7.9	dd	~9.0, 2.0	1H	H-6
~7.4	d	~9.0	1H	H-7
~6.4	s	-	1H	H-3
~2.1	m	-	1H	CH (cyclopropyl)
~1.0	m	-	2H	CH ₂ (cyclopropyl)
~0.8	m	-	2H	CH ₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic DataSolvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~145.0	C-2
~141.0	C-5
~139.5	C-7a
~128.0	C-3a
~117.0	C-6
~116.0	C-4
~111.0	C-7
~101.0	C-3
~8.0	CH (cyclopropyl)
~7.0	CH ₂ (cyclopropyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch (indole)
~3100	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (cyclopropyl)
~1620	Medium	C=C Aromatic Stretch
~1520	Strong	Asymmetric NO ₂ Stretch
~1340	Strong	Symmetric NO ₂ Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
202	100	[M] ⁺ (Molecular Ion)
185	30	[M - OH] ⁺
172	40	[M - NO] ⁺
156	60	[M - NO ₂] ⁺
128	50	[M - NO ₂ - C ₂ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **2-cyclopropyl-5-nitro-1H-indole** and the acquisition of its spectroscopic data. These are based on established methodologies for similar indole derivatives.

Synthesis of 2-cyclopropyl-5-nitro-1H-indole

A plausible synthetic route involves the Fischer indole synthesis.

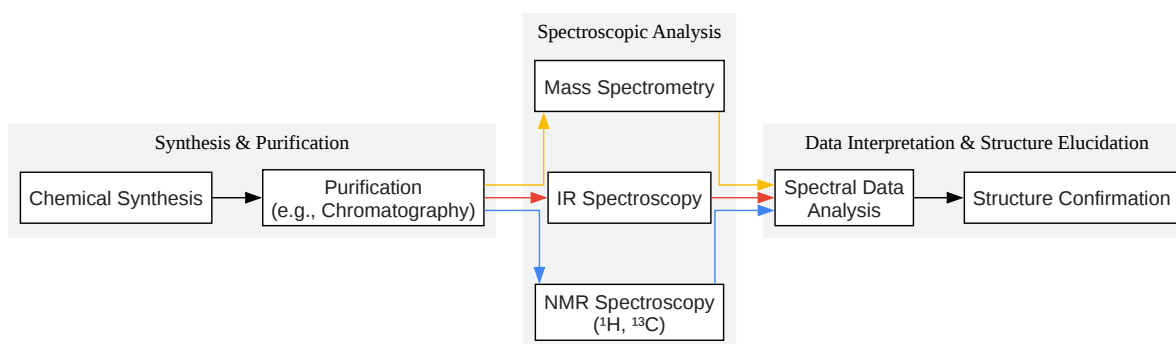
- **Reaction Setup:** A mixture of 4-nitrophenylhydrazine hydrochloride (1 equivalent) and cyclopropyl methyl ketone (1.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- **Catalysis:** A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added to the mixture.
- **Reaction Condition:** The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **2-cyclopropyl-5-nitro-1H-indole**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a solid using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry (MS): The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for **2-cyclopropyl-5-nitro-1H-indole** is predictive and based on the analysis of structurally similar compounds. This information is intended for guidance and research planning purposes. Experimental verification is recommended for definitive characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2385354#2-cyclopropyl-5-nitro-1h-indole-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b2385354#2-cyclopropyl-5-nitro-1h-indole-spectroscopic-data-nmr-ir-ms)

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